Lipophilicity Control: 5-(Chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one vs. 2-Phenyl Analog
The target compound exhibits an ACD/LogP of 0.61, substantially lower than the 2.84 LogP of the 5-(chloromethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol analog (CAS 189018-16-4). This 2.23 log unit difference translates to an approximately 170-fold lower octanol/water partition coefficient, positioning the target compound firmly within lead-like lipophilicity space (LogP <3) whereas the phenyl analog approaches the upper boundary of oral drug-like acceptability .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 0.61 |
| Comparator Or Baseline | 5-(Chloromethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol: 2.84 |
| Quantified Difference | ΔLogP = −2.23 (target is ~170× less lipophilic) |
| Conditions | ACD/Labs Percepta predicted LogP; ChemSpider and vendor datasheets |
Why This Matters
Lower LogP reduces the risk of promiscuous target binding, phospholipidosis, and poor aqueous solubility, making the target compound a cleaner starting point for fragment growth and lead optimization.
